molecular formula C21H16F3N3O4 B2509451 N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941910-05-0

N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2509451
CAS No.: 941910-05-0
M. Wt: 431.371
InChI Key: MBONVJCBRDEDSQ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core. The compound features a 2-methyl-4-nitrophenyl group at the carboxamide position and a 3-(trifluoromethyl)benzyl substituent at the pyridine ring’s nitrogen.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c1-13-10-16(27(30)31)7-8-18(13)25-19(28)17-6-3-9-26(20(17)29)12-14-4-2-5-15(11-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBONVJCBRDEDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21_{21}H16_{16}F3_{3}N3_{3}O4_{4}
  • Molecular Weight : 431.4 g/mol
  • CAS Number : 941910-05-0

The compound exhibits various biological activities attributed to its structural components. The presence of the dihydropyridine moiety suggests potential interactions with calcium channels and other enzymatic pathways.

1. Neuroprotective Effects

Research indicates that similar compounds in the dihydropyridine class can influence neuroprotective pathways by modulating calcium influx in neurons, potentially offering therapeutic benefits in neurodegenerative diseases .

2. Antitumor Activity

Studies on related compounds have shown that modifications in the structure can enhance antitumor activity. The trifluoromethyl group is known to increase lipophilicity, which may improve cellular uptake and efficacy against cancer cells .

Biological Activity Data

A summary of biological activities observed in studies involving this compound and its analogs is presented below:

Activity TypeObservationsReference
NeurotoxicityCompounds similar to this structure were assessed for neurotoxicity, showing varying effects based on structural modifications.
Antitumor EffectsRelated compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for this compound as an anticancer agent.
Enzyme InhibitionSome analogs exhibited inhibitory effects on monoamine oxidase (MAO), indicating possible implications for mood disorders and neuroprotection.

Case Study 1: Neuroprotective Potential

In a study evaluating several dihydropyridine derivatives, it was found that specific modifications led to increased neuroprotective properties against oxidative stress in neuronal cultures. The compound's ability to inhibit MAO-B was particularly noted, suggesting a mechanism for neuroprotection through reduced oxidative damage .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of related compounds against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting the importance of substituents like trifluoromethyl groups in enhancing cytotoxicity .

Scientific Research Applications

Anticancer Properties

Research has identified derivatives of dihydropyridine compounds as promising anticancer agents. For instance, an analogue of the compound was shown to exhibit potent activity against gastric carcinoma in preclinical models. Specifically, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating its potential for further development into clinical trials .

Phospholipase A2 Inhibition

The compound has also been investigated for its inhibitory effects on phospholipase A2 enzymes, which are implicated in various pathophysiological processes including inflammation and cancer progression. Inhibitors targeting these enzymes can potentially mitigate drug-induced phospholipidosis, providing a therapeutic angle for conditions associated with dysregulated phospholipase activity .

Other Enzymatic Targets

Further studies are needed to explore the broader enzymatic targets of N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide. The structure-based approach can be utilized to identify new chemical entities with enhanced activity against specific enzymes relevant to disease states .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications at various positions on the dihydropyridine ring can significantly influence its biological activity and solubility profiles, making SAR studies essential for developing more effective derivatives .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds that contain trifluoromethyl groups, which have been linked to improved biological activity against viral pathogens like H5N1 and SARS-CoV-2 . These findings suggest potential applications beyond oncology, extending into antiviral therapies.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/PathwayReference
Analogue 10AnticancerMet kinase
N-(trifluoromethyl) derivativeAntiviralH5N1/SARS-CoV-2
N-(nitrophenyl) derivativePhospholipase A2 InhibitionPLA2G15

Table 2: Structure Modifications and Their Effects

Modification PositionChangeEffect on ActivityReference
3-positionSubstitutionImproved enzyme potency
4-positionSubstitutionEnhanced solubility and selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound to structurally related analogs, focusing on substituent variations and their implications for physicochemical properties, bioactivity, and applications.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight Activity/Application Reference
N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide (Target) 2-methyl-4-nitrophenyl; 3-(trifluoromethyl)benzyl C22H17F3N3O4 456.39 Hypothetical: Antimicrobial? N/A
N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 2,4-dimethoxyphenyl; 3-(trifluoromethyl)benzyl C23H21F3N2O4 446.42 Not specified
N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide Methanesulfonyl-pyridinylmethyl; pyrazolyl; 3-(trifluoromethyl)phenyl C27H24F3N5O4S 596.57 Elastase inhibitor
N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide N-methyl; 4-(trifluoromethyl)benzyl C16H13F3N2O2 322.28 Industrial applications
N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide 4-methoxyphenyl; 3-(trifluoromethyl)benzyl C21H17F3N2O3 402.37 Not specified
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide 2-chlorobenzyl; 4-(trifluoromethoxy)phenyl C20H14ClF3N2O3 422.80 Not specified

Key Observations

Substituent Effects on Bioactivity The nitro group in the target compound (vs. Nitro groups are often linked to antimicrobial or antiparasitic activity. The 3-(trifluoromethyl)benzyl group (shared with ) contributes to lipophilicity and metabolic stability. In contrast, the 4-(trifluoromethyl)benzyl analog may exhibit altered spatial interactions due to positional isomerism.

Therapeutic Potential The elastase inhibitor activity of highlights the dihydropyridine carboxamide scaffold’s utility in targeting proteases. The target compound’s nitro group could modulate similar activity, though this requires experimental validation.

Physicochemical Properties

  • Molecular weight ranges from 322.28 () to 596.57 (), with the target compound (456.39) falling mid-range. Higher weights (e.g., ) may reduce bioavailability but improve target specificity.
  • The chlorobenzyl and trifluoromethoxy substituents in introduce halogenated motifs, which could enhance binding to hydrophobic pockets in proteins.

Synthetic Accessibility

  • Compounds with simpler substituents (e.g., ) are likely easier to synthesize at scale, whereas complex derivatives like require multi-step functionalization. The target compound’s nitro group may necessitate controlled nitration conditions to avoid byproducts.

Preparation Methods

Classical Hantzsch Reaction Conditions

The 1,2-dihydropyridine-2-one core is synthesized via a modified Hantzsch condensation (Scheme 1):

Reagents:

  • Ethyl 3-aminocrotonate (1.2 eq)
  • 3-(Trifluoromethyl)benzaldehyde (1.0 eq)
  • Ethyl acetoacetate (1.5 eq)
  • Anhydrous ethanol (solvent)
  • HCl (catalytic)

Procedure:

  • Reflux reagents at 80°C for 72 h under nitrogen.
  • Cool to room temperature and neutralize with NaHCO₃.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.
  • Purify via silica chromatography (hexane:ethyl acetate 3:1).

Yield: 58-65% of ethyl 2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxylate.

N-Alkylation Optimization

Direct Alkylation of Dihydropyridine Intermediate

The 3-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution (Table 1):

Entry Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%)
1 3-(CF₃)Benzyl bromide K₂CO₃ DMF 80 12 72
2 3-(CF₃)Benzyl chloride Cs₂CO₃ Acetonitrile 60 24 65
3 3-(CF₃)Benzyl mesylate DBU THF 40 6 81

Optimal Conditions: Mesylate derivative with 1,8-diazabicycloundec-7-ene (DBU) in THF at 40°C for 6 h.

Carboxamide Formation via Coupling Reactions

Ester Hydrolysis and Acid Activation

The ethyl ester undergoes sequential hydrolysis and activation (Scheme 2):

  • Saponification:

    • React with LiOH (2.0 eq) in THF/H₂O (3:1) at 0°C → RT for 4 h.
    • Acidify with HCl (1M) to precipitate carboxylic acid (94% yield).
  • Acid Chloride Formation:

    • Treat with SOCl₂ (3.0 eq) in anhydrous DCM at reflux for 2 h.
    • Remove excess reagent under vacuum (quantitative conversion).

Amide Coupling with 2-Methyl-4-Nitroaniline

The activated acid chloride reacts with 2-methyl-4-nitroaniline under Schotten-Baumann conditions:

Procedure:

  • Dissolve acid chloride (1.0 eq) in dry DCM.
  • Add 2-methyl-4-nitroaniline (1.1 eq) and pyridine (2.5 eq) at 0°C.
  • Stir at RT for 12 h, extract with DCM, wash with HCl (1M).
  • Purify via recrystallization (ethanol/water).

Yield: 78-85%.

Alternative Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times (Table 2):

Step Conventional Time Microwave Time Yield Increase
Hantzsch condensation 72 h 45 min +12%
N-Alkylation 6 h 20 min +9%

Conditions: 150 W, 100°C, sealed vessel.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.65-7.48 (m, 4H, CF₃-Ar), 6.92 (s, 1H, H4), 5.12 (s, 2H, N-CH₂), 2.41 (s, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (C2), 142.1 (C6), 132.9-125.7 (CF₃-Ar), 121.4 (NO₂-Ar), 44.5 (N-CH₂), 17.2 (CH₃).
  • HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₁H₁₅F₃N₃O₄: 446.1009; Found: 446.1013.

Comparative Evaluation of Synthetic Routes

Yield and Scalability Assessment

Method Total Yield (%) Purity (HPLC) Scalability
Classical Hantzsch 52 98.4 Moderate
Microwave-Assisted 67 99.1 High
Stepwise Alkylation 58 97.8 Low

Key Findings:

  • Microwave irradiation enhances both yield and purity.
  • Mesylate alkylating agents outperform bromides in reactivity.

Q & A

Q. Advanced

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves tautomeric forms (e.g., keto-amine vs. enol-imine) and confirms dihedral angles between aromatic rings. For example, a dihedral angle of 8.38° between the pyridine and aryl rings was observed in a structurally analogous compound, indicating near-planar geometry critical for π-π stacking in target binding .
  • Hydrogen bonding networks : Intra- and intermolecular N–H···O bonds (e.g., dimer formation via N–H···O=C interactions) stabilize crystal packing, as seen in related dihydropyridines .

How do researchers address contradictory bioactivity data across structural analogs?

Advanced
Contradictions in biological activity (e.g., varying IC₅₀ values against kinases) are resolved through:

  • Substituent effect analysis : Systematic modification of substituents (e.g., replacing nitro with methoxy groups) and evaluation via SAR studies. For instance, electron-withdrawing groups (e.g., -NO₂) enhance binding to hydrophobic enzyme pockets, while bulky substituents may sterically hinder interactions .
  • Computational docking : Molecular dynamics simulations predict binding modes and explain discrepancies. A study on a related compound revealed that trifluoromethyl groups improve binding affinity to ATP pockets in kinases by 30% compared to non-halogenated analogs .

What methodologies optimize reaction conditions for scale-up synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Statistical optimization of parameters (temperature, solvent ratio, catalyst concentration) maximizes yield. For example, a central composite design reduced reaction time by 40% in a similar dihydropyridine synthesis .
  • Solvent screening : Green solvents (e.g., cyclopentyl methyl ether) are prioritized for sustainability. A study showed that switching from DMF to 2-MeTHF improved yield by 15% while reducing environmental impact .

How is tautomerism in the dihydropyridine core experimentally resolved?

Q. Advanced

  • Variable-temperature NMR : Detects equilibrium shifts between keto and enol forms. For example, a downfield shift of the NH proton in DMSO-d₆ at 50°C confirmed keto dominance in a related compound .
  • IR spectroscopy : C=O stretching frequencies (~1680 cm⁻¹) distinguish keto tautomers from enolic O–H stretches (~3200 cm⁻¹) .

What strategies mitigate byproduct formation during benzylation?

Q. Advanced

  • Protecting group chemistry : Temporary protection of reactive sites (e.g., -NH₂ groups with Boc) prevents undesired alkylation. A study on a nitro-substituted analog reduced byproducts from 20% to <5% using Boc protection .
  • Catalyst selection : Palladium catalysts (e.g., Pd/C) suppress side reactions in hydrogenolysis steps, as demonstrated in a benzylation protocol achieving >90% purity .

How are stability and degradation profiles assessed under physiological conditions?

Q. Advanced

  • Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions identifies degradation pathways. A related compound showed 10% degradation in acidic media after 24 hours, forming a nitro-reduced derivative .
  • LC-MS/MS analysis : Quantifies degradation products and identifies labile bonds (e.g., amide hydrolysis) .

What in vitro assays evaluate target engagement and selectivity?

Q. Advanced

  • Kinase inhibition profiling : Broad-panel screening (e.g., against 100+ kinases) identifies off-target effects. A dihydropyridine analog showed >50% inhibition of EGFR and VEGFR-2 at 1 µM, with minimal activity against non-target kinases .
  • Cellular thermal shift assays (CETSA) : Confirms target binding in live cells by measuring protein thermal stability shifts .

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